

In-Depth Technical Guide: Structural Elucidation of CAS Number 213316-20-2

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Compound of Interest

Compound Name:	1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
CAS No.:	213316-20-2
Cat. No.:	B1278404

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 213316-20-2, chemically known as **1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid**. The structure of this synthetic amino acid derivative, with the molecular formula $C_{11}H_{17}NO_4$, is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the methodologies for these key experiments and presents the data in a structured format for clarity and comparative analysis. The logical workflow of the structural determination process is also visualized.

Compound Identification

Property	Value
CAS Number	213316-20-2
IUPAC Name	1-((tert-Butoxycarbonyl)amino)cyclopent-3-ene-1-carboxylic acid
Synonyms	N-Boc-1-amino-cyclopent-3-ene-1-carboxylic acid
Molecular Formula	C ₁₁ H ₁₇ NO ₄ [1]
Molecular Weight	227.26 g/mol
SMILES	<chem>CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O</chem> [1]
InChI Key	XAUHKCBBMAAOMD-UHFFFAOYSA-N[1]

Structural Elucidation Methodologies

The definitive structure of **1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid** was determined using a suite of modern analytical techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled pulse sequence, spectral width of -10 to 220 ppm.
- COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule, and can be run in both positive and negative ion modes.
- **Mass Analysis:** High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula.
- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Spectroscopic Data and Interpretation

While a dedicated publication with the complete raw data for this specific compound is not publicly available, based on the known structure and data from analogous compounds, the expected spectral data are presented below.

Predicted NMR Data

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{C}(\text{CH}_3)_3$	~1.45	s	9H
$-\text{CH}_2-$ (C2, C5)	~2.80 - 3.20	m	4H
$-\text{CH}=\text{CH}-$ (C3, C4)	~5.70	s	2H
$-\text{NH}-$	~5.10	br s	1H
$-\text{COOH}$	~10-12	br s	1H

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
$-\text{C}(\text{CH}_3)_3$	~28.5
$-\text{C}(\text{CH}_3)_3$	~80.0
$-\text{CH}_2-$ (C2, C5)	~45.0
C-NH (C1)	~65.0
$-\text{CH}=\text{CH}-$ (C3, C4)	~128.0
$-\text{C}=\text{O}$ (Boc)	~155.0
$-\text{COOH}$	~176.0

Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

Adduct	Calculated m/z
[M+H] ⁺	228.1230
[M+Na] ⁺	250.1049
[M-H] ⁻	226.1085

Data predicted based on molecular formula C₁₁H₁₇NO₄.

Expected Fragmentation Pattern:

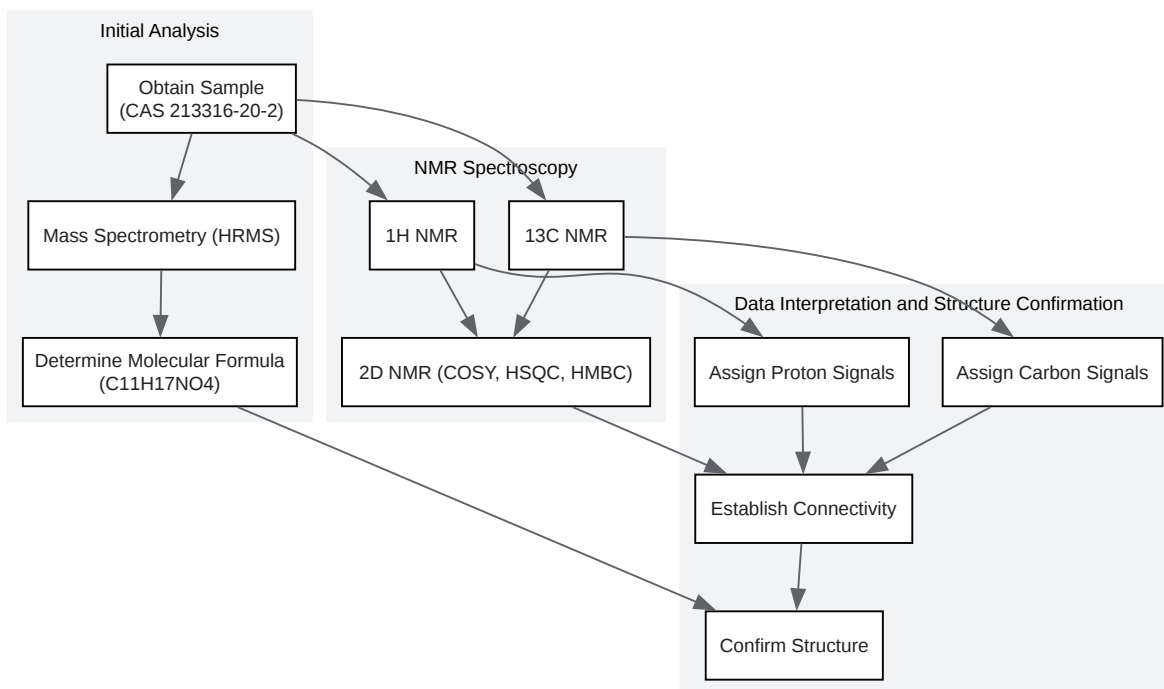
The primary fragmentation in ESI-MS/MS would involve the loss of the tert-butoxycarbonyl group.

- Loss of isobutene (56 Da): A characteristic fragmentation of the Boc group, leading to a protonated amino acid.
- Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate.
- Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.

Logical Workflow and Pathway Diagrams

Structural Elucidation Workflow

The logical process for determining the structure of **1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid** is outlined below.

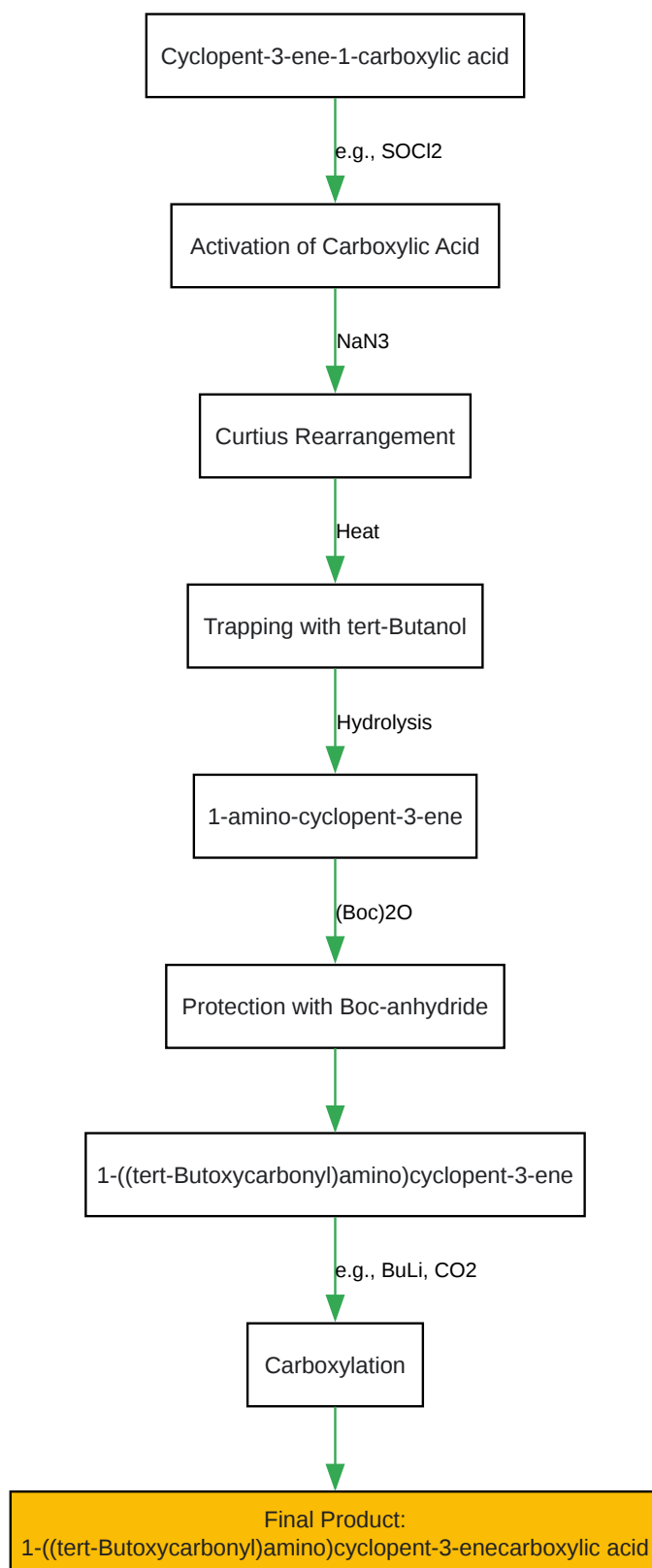


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Workflow for Structural Elucidation.

Synthesis Pathway

While multiple synthetic routes exist, a common approach for the synthesis of this compound is outlined below.



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A Potential Synthetic Pathway.

Application in Drug Development

Amino acids with unnatural structures, such as **1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid**, are valuable building blocks in medicinal chemistry. The cyclopentene scaffold provides conformational rigidity, which can be advantageous for designing molecules that bind to specific biological targets with high affinity and selectivity. The Boc-protecting group is standard in peptide synthesis, allowing for the controlled, stepwise assembly of complex peptide-based drugs or peptidomimetics. The carboxylic acid and amino functionalities provide handles for further chemical modification and conjugation to other molecules.

Conclusion

The structural elucidation of **1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid** (CAS 213316-20-2) is readily achievable through standard spectroscopic techniques. The combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecular structure, confirming the connectivity and elemental composition. This well-characterized building block serves as a valuable tool for researchers in the field of drug discovery and development, enabling the synthesis of novel and conformationally constrained bioactive molecules.

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References

- 1. PubChemLite - 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid (C₁₁H₁₇NO₄) [pubchemlite.lcsb.uni.lu]
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